2-Acetylpyridine p-toluensulfonylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

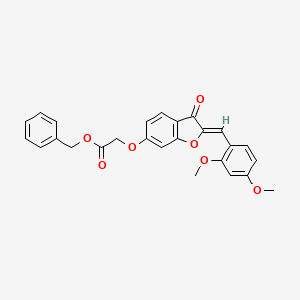

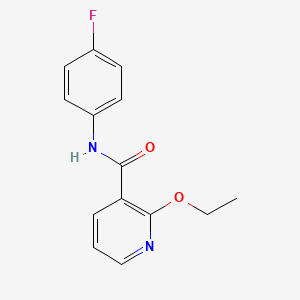

2-Acetylpyridine p-toluensulfonylhydrazone is a chemical compound with the molecular formula C14H15N3O2S . It has a molecular weight of 289.36 . The IUPAC name for this compound is 4-methyl-N’-[(E)-1-(2-pyridinyl)ethylidene]benzenesulfonohydrazide .

Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.36 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique

Metal Ion Extraction

2-Acetylpyridine p-toluensulfonylhydrazone (APSH-H) has been studied for its efficiency in extracting metal ions, particularly the ions of late 3d-elements like nickel(II) and cobalt(II). Its structure forms 1,2-complexes, showing notable differences in pH values compared to other extractants, which is significant in metal extraction processes (Döring et al., 1988).

Chemical Synthesis and Bioactivity

2-Acetylpyridine serves as a precursor in the synthesis of various compounds with potential biological applications. Its derivatives have been used in the synthesis of imines complexes, which model metal-containing sites in metalloproteins and enzymes. This has implications in the development of medicinal chemistry, particularly in cancer diagnosis and treatment (H. Ali, 2012).

Antimicrobial Properties

Studies have shown that 2-acetylpyridine derivatives, such as 2-acetylpyridine-(4-phenylthiosemicarbazone) and its metal complexes, exhibit significant antibacterial and antifungal activities. This highlights their potential use in developing new antimicrobial agents (Offiong & Martelli, 1992).

Asymmetric Synthesis Catalyst

A chiral Ru(II) complex using 2-acetylpyridine has been developed as an efficient catalyst for asymmetric transfer hydrogenation. This catalysis results in high yields and enantioselectivity, important for the production of optically active compounds (Okano, Murata, & Ikariya, 2000).

Antimalarial Properties

2-Acetylpyridine thiosemicarbazones and their derivatives have shown potential as antimalarial agents. Their structure, particularly the presence of a 2-pyridylethylidene group, significantly contributes to their antimalarial activity (Klayman et al., 1979).

Antileukemic and Antitrypanosomal Effects

These compounds, when complexed with transition metals, demonstrate enhanced antileukemic properties and reduced antimalarial activity. They also exhibit notable activity against Trypanosoma rhodesiense, suggesting potential in treating trypanosomiasis (Scovill, Klayman, & Franchino, 1982; Casero et al., 1980).

Propriétés

IUPAC Name |

4-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-11-6-8-13(9-7-11)20(18,19)17-16-12(2)14-5-3-4-10-15-14/h3-10,17H,1-2H3/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXKEXQWKKRQNS-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C(\C)/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[cyclohexyl(phenyl)methyl]acetamide](/img/structure/B2431286.png)

![N,7-bis(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2431288.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431291.png)

![Ethyl 4-[(3-methyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2431296.png)

![8-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2431297.png)

![5-cyano-2-methyl-4-(5-methylfuran-2-yl)-N-(2-methylphenyl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3-carboxamide](/img/structure/B2431300.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)